Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate chemical structure
Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate chemical structure
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate
This guide provides a comprehensive technical overview of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate, a molecule of significant interest for researchers in medicinal chemistry and drug development. By integrating established synthetic methodologies with detailed analytical guidance, this document serves as a practical resource for the synthesis, purification, and structural elucidation of this compound. The narrative emphasizes the causal reasoning behind experimental choices, ensuring both scientific rigor and practical applicability.
Introduction: A Scaffold of Potential
Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate is a multifaceted organic molecule that incorporates several key functional groups: an ethyl ester, a secondary amide, an ether linkage, and an aromatic aldehyde. This unique combination of moieties makes it a compelling scaffold for chemical exploration. The structure is derived from three fundamental building blocks: p-aminobenzoic acid (PABA), phenoxyacetic acid, and salicylaldehyde.
The ethyl 4-aminobenzoate moiety is the core structure of Benzocaine, a widely used topical local anesthetic.[1] Benzocaine and its analogues are known to function by blocking voltage-gated sodium channels in nerve membranes.[2] The phenoxyacetic acid framework is present in various compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and herbicidal properties.[3][4] The presence of a reactive formyl (aldehyde) group ortho to the ether linkage provides a strategic point for further chemical modification, such as the formation of Schiff bases or other derivatives, allowing for the generation of a diverse chemical library for biological screening.[5]
This guide will delineate a robust synthetic pathway to Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate, provide a detailed protocol for its characterization, and discuss its potential applications as a platform for the development of novel therapeutic agents.
Chemical Structure and Predicted Properties
The chemical structure of the target compound is presented below. Understanding this structure is fundamental to predicting its reactivity and spectroscopic properties.
Caption: Chemical structure of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Method |
| Molecular Formula | C₁₈H₁₇NO₅ | Based on structural components. |
| Molecular Weight | 327.33 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar aromatic amide compounds. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Polarity is dominated by the aromatic rings and ester/amide groups, suggesting solubility in organic solvents. |
| Melting Point | >150 °C (estimated) | The presence of amide hydrogen bonding and rigid aromatic structures suggests a relatively high melting point. |
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis simplifies the synthesis into a series of manageable steps, starting from commercially available precursors. The primary disconnection is at the amide bond, a robust and predictable reaction.
Caption: Retrosynthetic analysis of the target molecule.
The proposed synthesis is a three-step process:
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Step 1: Williamson Ether Synthesis. Synthesis of the key intermediate, 2-formylphenoxyacetic acid, from salicylaldehyde and chloroacetic acid under basic conditions.[6] This is a classic and high-yielding reaction.
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Step 2: Acid Chloride Formation. Conversion of the synthesized carboxylic acid to the more reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activation is crucial for efficient amide bond formation.
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Step 3: Amide Coupling. The final step involves the reaction of the acyl chloride with ethyl 4-aminobenzoate (Benzocaine) in the presence of a non-nucleophilic base to form the desired amide linkage.[7]
Detailed Synthetic Protocols
The following protocols are based on established chemical transformations and provide a self-validating system for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: Synthesis of 2-formylphenoxyacetic acid
This procedure is adapted from the well-established synthesis of phenoxyacetic acids.[6]
-
Reagents and Equipment:
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Salicylaldehyde (1.0 eq)
-
Chloroacetic acid (1.0 eq)
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Sodium hydroxide (2.0 eq)
-
Distilled water
-
Concentrated Hydrochloric Acid (HCl)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (2.0 eq) in distilled water.
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To this solution, add salicylaldehyde (1.0 eq) and chloroacetic acid (1.0 eq).
-
Heat the mixture to reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl until the pH is approximately 1-2. A precipitate will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.
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Protocol 4.2: Synthesis of (2-formylphenoxy)acetyl chloride
-
Reagents and Equipment:
-
2-formylphenoxyacetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A few drops of N,N-Dimethylformamide (DMF) (catalyst)
-
Round-bottom flask, reflux condenser with a drying tube, magnetic stirrer.
-
-
Procedure:
-
Suspend 2-formylphenoxyacetic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The resulting crude acyl chloride is often used immediately in the next step without further purification.
-
Protocol 4.3: Synthesis of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate
-
Reagents and Equipment:
-
(2-formylphenoxy)acetyl chloride (1.0 eq)
-
Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base such as Triethylamine (TEA) or Pyridine (1.2 eq)
-
Round-bottom flask, magnetic stirrer, addition funnel.
-
-
Procedure:
-
Dissolve ethyl 4-aminobenzoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Dissolve the crude (2-formylphenoxy)acetyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of the amine over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
-
Structural Elucidation and Characterization
A combination of chromatographic and spectroscopic methods is required to confirm the identity and purity of the synthesized Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate.
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the reaction progress and assessing the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The product should have a distinct Rf value compared to the starting materials.
Table 2: Predicted Spectroscopic Data
| Technique | Functional Group | Expected Wavenumber/Chemical Shift |
| IR (KBr, cm⁻¹) | N-H Stretch (Amide) | 3300-3200 |
| C=O Stretch (Aldehyde) | ~1690 | |
| C=O Stretch (Amide I) | ~1660 | |
| C=O Stretch (Ester) | ~1710 | |
| C-O-C Stretch (Ether) | 1250-1200 (asymmetric), 1050-1000 (symmetric) | |
| ¹H NMR (CDCl₃, δ ppm) | Aldehyde Proton (-CHO) | 9.8-10.0 (singlet) |
| Amide Proton (-NH-) | 8.0-9.0 (broad singlet) | |
| Aromatic Protons | 6.8-8.2 (multiplets) | |
| Methylene Protons (-O-CH₂-CO-) | ~4.7 (singlet) | |
| Ethyl Ester Protons (-O-CH₂-CH₃) | ~4.3 (quartet), ~1.4 (triplet) | |
| ¹³C NMR (CDCl₃, δ ppm) | Aldehyde Carbonyl | ~190 |
| Ester Carbonyl | ~166 | |
| Amide Carbonyl | ~165 | |
| Aromatic Carbons | 110-160 | |
| Methylene Carbon (-O-CH₂-CO-) | ~67 | |
| Ethyl Ester Carbons (-O-CH₂-CH₃) | ~61, ~14 | |
| Mass Spec. (ESI+) | Molecular Ion Peak [M+H]⁺ | m/z 328.12 |
Potential Applications and Future Directions
The structure of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate is a promising starting point for the development of new bioactive compounds. The known pharmacological profiles of its constituent parts suggest potential for applications in areas such as local anesthetics, anti-inflammatory agents, and antimicrobials.[4][8][9]
The most significant feature for future development is the reactive aldehyde group. This functional group serves as a handle for a variety of chemical transformations, most notably the formation of Schiff bases (imines) through condensation with primary amines.[10][11] This allows for the rapid generation of a library of derivatives with diverse substituents, which can then be screened for biological activity.
Caption: Schiff base formation from the target molecule.
By systematically varying the 'R' group on the primary amine, researchers can explore structure-activity relationships (SAR) and optimize the compound for a specific biological target.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate. By providing a detailed retrosynthetic analysis, step-by-step protocols, and expected analytical data, this document equips researchers with the necessary information to confidently produce and verify this versatile chemical scaffold. The inherent potential of this molecule, particularly its capacity for further derivatization via the aldehyde moiety, positions it as a valuable tool for medicinal chemists and drug development professionals engaged in the discovery of novel therapeutic agents.
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